molecular formula C26H23N3O7S B2431811 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate CAS No. 851093-53-3

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2431811
CAS No.: 851093-53-3
M. Wt: 521.54
InChI Key: QPJLZEMDEKAGQL-UHFFFAOYSA-N
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Description

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a nitrophenylsulfonyl group and an ethoxyphenylacetate moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the nitrophenylsulfonyl group and the ethoxyphenylacetate moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and ethyl bromoacetate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with sulfonyl and phenyl substituents. Examples include:

  • [4-(4-Nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate
  • [5-Methyl-4-(4-chlorophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate

Uniqueness

What sets 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable subject of study in various fields of research.

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7S/c1-3-35-22-13-9-19(10-14-22)17-24(30)36-26-25(18(2)27-28(26)20-7-5-4-6-8-20)37(33,34)23-15-11-21(12-16-23)29(31)32/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJLZEMDEKAGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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